4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 2-bromo-5-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like hydrogen peroxide, while reduction can be carried out using sodium borohydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group allows it to act as an antibacterial agent, inhibiting the growth of certain bacteria.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrFN2O2S |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI Key |
GHEJRDPFXDOBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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